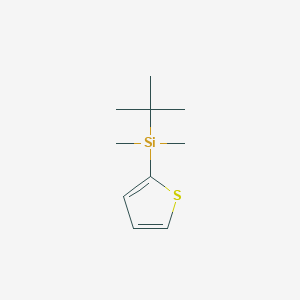

2-(Tert-butyldimethylsilyl)thiophene

Description

Properties

IUPAC Name |

tert-butyl-dimethyl-thiophen-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDERSDBULDLBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456764 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163079-25-2 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Tert-butyldimethylsilyl)thiophene

Abstract

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Their utility often requires precise regiochemical control during synthesis, necessitating the use of protecting groups to temporarily mask reactive sites. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 2-(tert-butyldimethylsilyl)thiophene, a key intermediate for advanced organic synthesis. We delve into the causality behind experimental choices, presenting a self-validating protocol designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-elucidated pathway to this versatile building block.

Introduction: The Strategic Importance of Silyl-Protected Thiophenes

The thiophene nucleus is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs where it influences molecular conformation, lipophilicity, and metabolic stability.[4][5] However, the inherent reactivity of the thiophene ring, particularly at the C2 and C5 positions, presents a significant challenge in multi-step syntheses. The protons at these positions are sufficiently acidic to be removed by strong bases, enabling functionalization but complicating selective modifications at other sites.[6][7]

This is where the strategic application of protecting groups becomes paramount. Silyl ethers and related silyl groups are among the most versatile tools for temporarily masking reactive functionalities.[8][9] The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a robust yet readily cleavable shield.[10] Its steric bulk provides high stability against a wide range of reagents and reaction conditions, yet it can be removed selectively, often with fluoride-based reagents or under acidic conditions.[9][11][12]

By converting thiophene to this compound, we effectively "protect" the most reactive C2 position. This allows chemists to direct subsequent electrophilic substitution or metalation reactions to the C5 position with high regioselectivity, unlocking synthetic routes to complex, specifically substituted thiophene derivatives. This guide details a reliable and scalable procedure for preparing this essential synthetic intermediate.

Synthesis: The Lithiation-Silylation Approach

The most direct and widely adopted method for the synthesis of this compound involves a two-step, one-pot sequence: regioselective deprotonation (lithiation) of the thiophene ring, followed by quenching the resulting organolithium intermediate with an electrophilic silicon source.

Mechanistic Rationale

The core of this synthesis rests on the differential acidity of the thiophene protons. The α-protons (at C2 and C5) are significantly more acidic than the β-protons (at C3 and C4) due to the electron-withdrawing nature and lone-pair participation of the sulfur atom, which helps to stabilize the resulting carbanion.

-

Deprotonation: A strong, non-nucleophilic base is required to achieve clean and efficient deprotonation. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[7][13] It selectively abstracts a proton from the 2-position to generate 2-thienyllithium.[14] This reaction must be conducted under anhydrous conditions and at low temperatures (typically -78 °C to 0 °C) in an inert solvent like tetrahydrofuran (THF). These conditions are critical to prevent side reactions, such as the degradation of THF by n-BuLi at higher temperatures.[7]

-

Silylation: The generated 2-thienyllithium is a potent nucleophile. It readily attacks the electrophilic silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard nucleophilic substitution reaction where the thienyl carbanion displaces the chloride leaving group, forming the stable C-Si bond and yielding the desired product.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution relies on strict adherence to anhydrous and anaerobic conditions.

Reagents and Materials:

-

Thiophene (C₄H₄S), freshly distilled

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M solution in hexanes

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography: Hexane or Petroleum Ether

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Inert gas (Argon or Nitrogen) line with a bubbler

-

Dry ice/acetone or cryocooler for low-temperature bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Charge: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) via cannula or syringe. Cool the solvent to 0 °C using an ice-water bath.

-

Thiophene Addition: Add freshly distilled thiophene (e.g., 4.2 g, 50 mmol) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.05 equivalents, e.g., 33.1 mL of a 1.6 M solution) dropwise via syringe while maintaining the internal temperature at or below 0 °C. Causality: Slow addition is crucial to control the exotherm and prevent side reactions. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The formation of a precipitate (2-thienyllithium) may be observed.

-

Silylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add TBDMSCl (1.1 equivalents, e.g., 8.3 g, 55 mmol), either neat (if liquid at room temp) or as a solution in a small amount of anhydrous THF, dropwise via syringe. Causality: This step is also exothermic. Maintaining a very low temperature prevents potential side reactions of the highly reactive organolithium species.

-

Warming and Quenching: After the addition of TBDMSCl, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature over 2 hours or overnight.

-

Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Add diethyl ether or ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Isolation

The crude product typically requires purification to remove unreacted starting materials, byproducts, and siloxane residues.

-

Vacuum Distillation: For larger scales, vacuum distillation is an effective method. This compound is a liquid with a boiling point of approximately 40-45 °C at 0.2 mmHg.[15]

-

Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is preferred.

-

Stationary Phase: Silica gel is commonly used. However, it is slightly acidic and can sometimes cause partial desilylation of sensitive substrates.[16] If this is observed, using basic alumina or silica gel deactivated with triethylamine (e.g., 1% triethylamine in the eluent) is a reliable alternative.

-

Eluent: A non-polar eluent is sufficient. Typically, 100% hexane or petroleum ether is used. The product can be visualized on TLC plates using a UV lamp and/or a potassium permanganate stain.

-

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The data presented here serve as a benchmark for validating a successful synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₈SSi |

| Molecular Weight | 198.40 g/mol [15] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~40-45 °C @ 0.2 mmHg[15] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.45 (dd, 1H), 7.10 (dd, 1H), 6.95 (dd, 1H), 0.95 (s, 9H), 0.30 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~145.0, 129.0, 127.5, 126.0, 26.5, 17.0, -4.5 |

NMR Spectroscopy Analysis

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The three protons on the thiophene ring will appear as distinct doublets of doublets in the aromatic region (typically ~6.9-7.5 ppm). The large singlet at ~0.95 ppm, integrating to 9 protons, corresponds to the sterically shielded tert-butyl group. The sharp singlet at ~0.30 ppm, integrating to 6 protons, corresponds to the two methyl groups on the silicon atom.[17][18][19]

-

¹³C NMR: The carbon spectrum will show four signals for the thiophene ring carbons. The carbon directly attached to the silicon (C2) will be significantly shielded. The signals for the tert-butyl group will appear around 26.5 ppm (quaternary C) and 17.0 ppm (methyl C's), while the silicon-bound methyl groups will be found at a characteristic upfield chemical shift, often below 0 ppm (e.g., ~ -4.5 ppm).[17][18][19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 198 should be observable. A prominent and characteristic fragment ion is observed at m/z = 141, corresponding to the loss of a tert-butyl radical ([M-57]⁺), which is a hallmark fragmentation pathway for TBDMS-protected compounds.[20][21]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

~3100 cm⁻¹: Aromatic C-H stretching of the thiophene ring.[22]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the TBDMS group.

-

~1500-1350 cm⁻¹: Aromatic C=C stretching vibrations within the thiophene ring.[23]

-

~1250 cm⁻¹: Si-CH₃ deformation.

-

~840-700 cm⁻¹: Si-C stretching and C-H out-of-plane bending vibrations.

Conclusion and Applications

This guide has outlined a robust and reliable methodology for the synthesis of this compound. The causality-driven protocol, from the choice of reagents to the specific reaction conditions and purification strategies, ensures a high probability of success for researchers in organic synthesis. The detailed characterization data provide a clear benchmark for product validation.

As a synthetic intermediate, this compound is invaluable. It serves as a precursor for the regioselective synthesis of 2,5-disubstituted thiophenes, which are prevalent motifs in organic electronics (e.g., conducting polymers) and complex pharmaceutical agents. The ability to install the TBDMS group, perform chemistry at the C5 position, and then selectively remove the silyl group opens a vast landscape for molecular design and discovery.

References

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

-

Gräfing, R., et al. (1976). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 95(11), 264-266. Retrieved from [Link]

-

Bäuerle, P., et al. (n.d.). Supplementary Information. Retrieved from [Link]

-

St-Gelais, M., & Roy, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-118. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

-

Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron, 61(19), 4779-4784. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Malenfant, P. R. L., & Fréchet, J. M. J. (2000). Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. Chemistry of Materials, 12(7), 1819-1827. Retrieved from [Link]

-

Gilman, H., & Shirley, D. A. (1949). Metalation of Thiophene by n-Butyllithium. Journal of the American Chemical Society, 71(5), 1870-1871. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Retrieved from [Link]

-

Creative Biolabs. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Retrieved from [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

-

CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

-

Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(9), 244-253. Retrieved from [Link]

-

MDPI. (2022). Thiophene-Based Compounds. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

PubMed Central. (2018). Transformation of Silyl‐Protected Tetrafluorinated Thia[10]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. Retrieved from [Link]

-

Fernández-Pascual, E., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 65(1), 1-10. Retrieved from [Link]

-

ResearchGate. (2025). Common thiophene derivatives and their application in pharmaceutical chemistry. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. Retrieved from [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(11), 1538-1542. Retrieved from [Link]

-

ChemRxiv. (2023). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography-Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-oils. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]

-

PubMed Central. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (2024). Scheme 45. Synthesis of bis(tert-butyldimethylsilyl)methanethiol and examples of other thiols formed from reaction of 10.4 with electrophiles. Retrieved from [Link]

-

ResearchGate. (1971). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

NIST. (n.d.). Thiophene IR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Purification method of thiophene.

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]

-

SpectraBase. (n.d.). 13C NMR of 2-[(t-Butyldimethylsilyl)oxy]-10-undecen-6-ol. Retrieved from [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgsyn.org [orgsyn.org]

- 15. This compound | 163079-25-2 - BuyersGuideChem [buyersguidechem.com]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 23. iosrjournals.org [iosrjournals.org]

Introduction: Strategic Importance in Modern Chemistry

An In-Depth Technical Guide to 2-(Tert-butyldimethylsilyl)thiophene: Properties, Synthesis, and Reactivity

Thiophene and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and high-performance organic electronic materials.[1] The strategic functionalization of the thiophene ring is paramount to tuning the physicochemical properties of these advanced materials. In this context, silyl protecting groups, particularly the tert-butyldimethylsilyl (TBDMS) group, serve as versatile tools for synthetic chemists.

This compound is not merely a protected form of thiophene; it is a key synthetic intermediate. The TBDMS group serves two primary strategic functions:

-

Transient Protection: It effectively blocks the highly reactive C-2 position of the thiophene ring, preventing unwanted side reactions during subsequent synthetic transformations.

-

Regiocontrol Element: It acts as a powerful directing group, facilitating selective functionalization at the C-5 position through directed ortho-metalation (DoM), a level of control not easily achieved with unsubstituted thiophene.

This guide provides an in-depth exploration of the core properties, synthesis, and reactive landscape of this compound, offering field-proven insights and detailed protocols for researchers in materials science and drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectral properties is the foundation of its effective application.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below. This data is critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 163079-25-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₈SSi | [4][5] |

| Molecular Weight | 198.40 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 0.929 g/mL at 25 °C | [4] |

| Boiling Point | 40-45 °C at 0.2 mmHg | [4][6] |

| Flash Point | 77 °C | [4] |

| InChI Key | HDERSDBULDLBGI-UHFFFAOYSA-N | [5] |

Spectroscopic Profile (Predicted)

While a publicly available, experimentally verified spectrum for this specific compound is not readily found, its spectral characteristics can be accurately predicted based on established principles of spectroscopy and data from analogous structures.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the three thiophene ring protons and the TBDMS group.

-

δ ~7.4-7.5 ppm (dd, 1H): H-5 proton, deshielded by the sulfur atom.

-

δ ~7.1-7.2 ppm (dd, 1H): H-3 proton, adjacent to the silyl group.

-

δ ~7.0-7.1 ppm (dd, 1H): H-4 proton.

-

δ ~0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ ~0.3 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom.

-

-

¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will reflect the silylated thiophene core.

-

δ ~145-148 ppm: C-2 (ipso-carbon attached to silicon).

-

δ ~135-138 ppm: C-5.

-

δ ~128-130 ppm: C-3.

-

δ ~127-129 ppm: C-4.

-

δ ~26-27 ppm: Methyl carbons of the tert-butyl group.

-

δ ~17-18 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ -5 to -7 ppm: Methyl carbons attached to the silicon.

-

-

Mass Spectrometry (EI): The mass spectrum would be expected to show the molecular ion (M⁺) at m/z = 198. A prominent peak at m/z = 141, corresponding to the loss of the tert-butyl group ([M-57]⁺), is a characteristic fragmentation pattern for TBDMS-protected compounds.

Synthesis of this compound

The most reliable and widely adopted method for the synthesis of this compound is the direct lithiation of thiophene followed by electrophilic quenching with tert-butyldimethylsilyl chloride (TBDMS-Cl). This approach is highly efficient and selective.

Causality of Experimental Design:

-

Base Selection: n-Butyllithium (n-BuLi) is used because it is a sufficiently strong base to deprotonate the C-2 position of thiophene, which has a pKa of approximately 33.[3]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation, preventing aggregation of the organolithium reagent and promoting reactivity.[7]

-

Temperature Control: The reaction is conducted at cryogenic temperatures (-40 to -20 °C) to prevent side reactions, such as the decomposition of the 2-thienyllithium intermediate and potential reaction of n-BuLi with the solvent.[7]

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of 2-(TBDMS)thiophene.

Experimental Protocol: Synthesis

Materials:

-

Thiophene (1.0 eq)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

-

Initial Charge: Add anhydrous THF to the flask, followed by thiophene (1.0 eq) via syringe.

-

Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature is maintained between -30 °C and -20 °C.

-

Stirring: Stir the resulting solution at this temperature for 1 hour to ensure complete formation of the 2-thienyllithium intermediate.[7]

-

Electrophilic Quench: Slowly add TBDMS-Cl (1.1 eq) to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Synthetic Utility

The TBDMS group imparts a rich and useful reactivity profile to the thiophene ring, enabling selective transformations that are otherwise challenging.

Directed Metalation at the C-5 Position

With the C-2 position blocked, the TBDMS group acts as a directed metalation group (DMG), guiding deprotonation to the adjacent C-5 position. This provides a reliable entry point to 2,5-disubstituted thiophenes.

Causality of Experimental Design:

-

Base: sec-Butyllithium or tert-butyllithium are often preferred for this step as they are more reactive than n-BuLi and can overcome any potential steric hindrance. The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can further accelerate the reaction by breaking up organolithium aggregates.

-

Electrophile: This lithiated intermediate is a potent nucleophile and can react with a vast range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, iodine, chlorostannanes) to install a new functional group at C-5.

Diagram: C-5 Lithiation and Functionalization

Caption: Regioselective functionalization via C-5 lithiation.

Experimental Protocol: 5-Bromination via Directed Metalation

This protocol exemplifies the functionalization at C-5 using bromine as the electrophile.

Materials:

-

This compound (1.0 eq)

-

sec-Butyllithium (1.1 eq, solution in cyclohexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Bromine (Br₂, 1.2 eq) or 1,2-Dibromoethane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Reaction Setup: Prepare a flame-dried, nitrogen-purged flask as described in the synthesis protocol.

-

Initial Charge: Add anhydrous THF and this compound (1.0 eq).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add a solution of bromine (1.2 eq) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Alternatively, a less hazardous brominating agent like 1,2-dibromoethane can be used.

-

Warming and Work-up: After stirring for 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ to destroy excess bromine.

-

Extraction and Purification: Extract the product into diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting crude 5-bromo-2-(tert-butyldimethylsilyl)thiophene by flash column chromatography or vacuum distillation.

Protodesilylation: Removal of the TBDMS Group

The ability to easily remove the silyl group is crucial for its utility as a protecting group. This is typically achieved using a fluoride source or under acidic conditions.

Causality of Experimental Design:

-

Fluoride Source: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation. The high affinity of fluoride for silicon (Si-F bond energy is very high) is the driving force for the cleavage of the C-Si bond.[8]

-

Solvent: THF is an ideal solvent as it solubilizes both the substrate and the TBAF reagent.

Diagram: Protodesilylation Pathway

Caption: Mechanism of fluoride-mediated protodesilylation.

Experimental Protocol: Protodesilylation

Materials:

-

This compound (or a 5-substituted derivative) (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the silylated thiophene (1.0 eq) and THF.

-

Reagent Addition: Add the TBAF solution (1.1 eq) at room temperature.[8]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up: Dilute the reaction mixture with diethyl ether and wash thoroughly with water (3x) to remove TBAF and its byproducts.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting thiophene derivative by flash column chromatography if necessary.

Applications in Research and Development

This compound is a valuable building block for creating more complex, functionalized thiophene-based molecules.

-

Organic Electronics: Thiophene oligomers and polymers are premier organic semiconductors. The controlled, sequential functionalization enabled by the TBDMS group allows for the synthesis of well-defined conjugated systems for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[9]

-

Drug Discovery: The thiophene scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][10] The ability to selectively introduce substituents at the C-5 position allows for the rapid generation of libraries of novel thiophene derivatives for screening against biological targets.

Safety Considerations

-

Organolithium Reagents (n-BuLi, s-BuLi): These reagents are pyrophoric and react violently with water and protic solvents. They must be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel. Always use proper syringe and cannula techniques.

-

Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

This guide provides the fundamental knowledge and practical protocols necessary for the effective use of this compound. By understanding the causality behind the experimental procedures, researchers can confidently leverage this versatile intermediate to advance their projects in materials science and drug discovery.

References

-

The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Preparation of 2,5-dibromothiophen. (n.d.). PrepChem.com. Retrieved from [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved from [Link]

-

A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. (n.d.). JOCPR. Retrieved from [Link]

-

Product transformations. a) TBAF, THF, RT, 1 h. b) LiAlH4, THF, 60 °C... (n.d.). ResearchGate. Retrieved from [Link]

-

Transformation of Silyl‐Protected Tetrafluorinated Thia[5]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

-

1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. (2022). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

2-Thienyl-tert-butyldimethylsilane | 163079-25-2. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

-

Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound | 163079-25-2. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Deprotection of a tert-butyldimethylsilyl ether. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

-

2-thiophenethiol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). (1995). Nucleic Acids Research. Retrieved from [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

-

KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers. (2017). Synlett. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). Molecules. Retrieved from [Link]

-

Scheme 45. Synthesis of bis(tert-butyldimethylsilyl)methanethiol and examples of other thiols formed from reaction of 10.4 with electrophiles. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2023). Scientific Reports. Retrieved from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. tert-Butyldimethyl(thiophen-2-yl)silane | CymitQuimica [cymitquimica.com]

- 3. 2-Thienyl-tert-butyldimethylsilane | 163079-25-2 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | 163079-25-2 - BuyersGuideChem [buyersguidechem.com]

- 5. tert-Butyldimethyl(thiophen-2-yl)silane | CymitQuimica [cymitquimica.com]

- 6. 2-(TERT-ブチルジメチルシリル)チオフェン | 163079-25-2 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Value of a Silylated Thiophene Building Block

An In-Depth Technical Guide to 2-(Tert-butyldimethylsilyl)thiophene: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the thiophene ring is a privileged scaffold, integral to the structure of numerous pharmaceuticals and functional materials.[1][2] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, making it a cornerstone of drug design.[3] Within the arsenal of thiophene-based intermediates, This compound (CAS No. 163079-25-2) emerges as a particularly versatile and strategic building block.

This guide provides an in-depth examination of this compound, moving beyond a simple catalog of properties to explain the causality behind its synthesis, the logic of its reactivity, and its proven applications for researchers, scientists, and drug development professionals. The tert-butyldimethylsilyl (TBDMS) group is not merely a placeholder; it serves as a robust protecting group and a powerful tool for directing subsequent chemical transformations, enabling the precise and controlled construction of complex molecular architectures.

Physicochemical and Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. The data for this compound are summarized below.

| Property | Value |

| CAS Number | 163079-25-2 |

| Molecular Formula | C₁₀H₁₈SSi |

| Molecular Weight | 198.40 g/mol |

| Density | 0.929 g/mL at 25 °C |

| Boiling Point | 40-45 °C at 0.2 mmHg |

| Flash Point | 77 °C |

| SMILES String | CC(C)(C)(C)c1cccs1 |

| InChI Key | HDERSDBULDLBGI-UHFFFAOYSA-N |

Synthesis: A Protocol Grounded in Organometallic Principles

The most reliable and common method for the synthesis of this compound hinges on the principles of directed ortho-metalation, a cornerstone of modern organic synthesis. The high acidity of the proton at the 2-position of the thiophene ring allows for selective deprotonation by a strong organolithium base, generating a potent nucleophile that can be trapped with an electrophilic silicon source.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the 2-lithiation and subsequent functionalization of thiophene.[4]

Materials:

-

Thiophene (C₄H₄S)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M solution in hexanes

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Thiophene Addition: Thiophene (1.0 equivalent) is added to the cold THF.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1 hour. This step generates the highly reactive 2-thienyllithium intermediate.[5] The choice of a strong, non-nucleophilic base like n-BuLi is critical for efficient and clean deprotonation without side reactions.[5]

-

Silylation (Electrophilic Quench): A solution of tert-butyldimethylsilyl chloride (1.1 equivalents) in a small amount of anhydrous THF is added dropwise to the 2-thienyllithium solution at -78 °C. After the addition is complete, the reaction is allowed to stir for an additional 2 hours, gradually warming to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether or dichloromethane (3 x volumes).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Spectroscopic and Analytical Characterization

Verification of the product's identity and purity is paramount. The following data are characteristic of this compound.

| Technique | Expected Observations |

| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.6 ppm). The proton at C5 will be a doublet of doublets, coupled to the protons at C3 and C4. The protons at C3 and C4 will also appear as doublets of doublets.[6][7] TBDMS Protons: Two sharp singlets in the upfield region. A large singlet at ~0.9 ppm (9H) for the tert-butyl group and another singlet at ~0.3 ppm (6H) for the two methyl groups on the silicon atom. |

| ¹³C NMR | Thiophene Carbons: Four signals in the aromatic region ( |

| GC-MS | A single major peak in the gas chromatogram indicates high purity. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198. A characteristic fragment ion at m/z = 141 ([M-57]⁺) corresponds to the loss of the tert-butyl group, a common fragmentation pathway for TBDMS-protected compounds. |

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the predictable and controllable reactivity of the C-Si bond. The TBDMS group serves two primary, interconnected roles:

-

A Bulky Protecting Group: It blocks the highly reactive C2 position, allowing for selective functionalization at other positions of the thiophene ring (e.g., C5) via subsequent lithiation or electrophilic substitution.

-

A Precursor for Further Functionalization: The C-Si bond can be readily cleaved and converted into other functional groups, most notably boronic acids/esters for Suzuki couplings or stannanes for Stille couplings. This "silyl-to-boron" or "silyl-to-tin" exchange is a powerful strategy for introducing the thiophene moiety into complex molecules.

Key Transformations:

-

Protodesilylation: The TBDMS group can be removed to regenerate the C-H bond using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or potassium bifluoride (KHF₂), or under acidic conditions.[9][10] This allows for its use as a temporary protecting group.

-

Halodesilylation: Reaction with electrophilic halogen sources (e.g., I₂, Br₂) can convert the C-Si bond to a C-X bond (where X = I, Br), installing a handle for cross-coupling reactions.

-

Ipso-Substitution for Cross-Coupling: The most powerful application involves the conversion of the silyl group into a boronic ester. This is typically achieved by reacting the silylated thiophene with a boron source like BBr₃ followed by esterification, or more directly with reagents like bis(pinacolato)diboron under palladium catalysis. The resulting thiophene-2-boronic acid pinacol ester is a key substrate for Suzuki cross-coupling reactions, a Nobel Prize-winning methodology widely used in pharmaceutical synthesis to form C-C bonds.[1]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprajournals.com [eprajournals.com]

- 3. rroij.com [rroij.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 2-(Tert-butyldimethylsilyl)thiophene

An In-Depth Technical Guide to 2-(Tert-butyldimethylsilyl)thiophene: Synthesis, Applications, and Core Methodologies

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal intermediate in modern organic synthesis, particularly within the realms of materials science and pharmaceutical development. The tert-butyldimethylsilyl (TBDMS) group serves a dual function: as a robust protecting group for the acidic proton at the 2-position of the thiophene ring and as a strategic directing group for subsequent functionalization. This document details the compound's fundamental physicochemical properties, provides a validated, step-by-step protocol for its synthesis, explores its critical applications in palladium-catalyzed cross-coupling reactions, and outlines essential safety and handling procedures. The methodologies are presented to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction to this compound

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials[1][2]. The reactivity of the thiophene ring, particularly at the C2 and C5 positions, makes it an attractive scaffold for molecular elaboration. However, the acidic proton at C2 can interfere with certain reaction pathways, such as those involving strong bases or organometallic reagents.

The introduction of a silyl protecting group, specifically the tert-butyldimethylsilyl (TBDMS) group, is a widely adopted strategy to temporarily block this reactive site. This compound is not merely a protected intermediate; the bulky silyl group also provides steric hindrance and can direct metallation to the C5 position, enabling regioselective synthesis of 2,5-disubstituted thiophenes. Its stability to a range of reaction conditions, coupled with well-established methods for its subsequent cleavage, makes it an invaluable tool for complex molecule synthesis[3][4].

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈SSi | [5][6] |

| Molecular Weight | 198.40 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | Inferred from general properties |

| Density | 0.929 g/mL at 25 °C | [6][7] |

| Boiling Point | 40-45 °C at 0.2 mmHg | [6][7] |

| Flash Point | 77 °C | [6][7] |

| CAS Number | 163079-25-2 | [5][6] |

Characterization is typically achieved using standard spectroscopic methods. In ¹H NMR spectroscopy, the protons of the thiophene ring will appear as distinct multiplets in the aromatic region, while the tert-butyl and dimethylsilyl protons will present as sharp singlets in the upfield region, integrating to 9 and 6 protons, respectively.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the deprotonation of thiophene at the 2-position using a strong organolithium base, followed by quenching the resulting 2-thienyllithium anion with tert-butyldimethylsilyl chloride (TBDMSCl)[2][8].

Causality of Experimental Design:

-

Reagents: Thiophene's C2 proton is the most acidic, allowing for regioselective deprotonation. n-Butyllithium (n-BuLi) is a sufficiently strong, non-nucleophilic base to achieve this efficiently. TBDMSCl is an excellent electrophilic source of the silyl group.

-

Conditions: The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction at other positions. An inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent quenching of the highly reactive n-BuLi and 2-thienyllithium by atmospheric oxygen or moisture. Anhydrous solvents are mandatory for the same reason.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: To the flask, add anhydrous tetrahydrofuran (THF) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add thiophene (1.0 eq.) to the cooled THF. Slowly add n-butyllithium (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-thienyllithium.

-

Silylation: Add tert-butyldimethylsilyl chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound is as a versatile building block for constructing more complex thiophene-containing molecules. Its role in palladium-catalyzed cross-coupling reactions is particularly significant[9][10].

Mechanism of Utility: Suzuki-Miyaura Cross-Coupling

A common synthetic route involves the conversion of 2-(TBDMS)thiophene into a nucleophilic partner for a cross-coupling reaction. This is typically achieved by regioselective lithiation at the C5 position, followed by reaction with a boron electrophile (e.g., triisopropyl borate) to form a boronic acid or boronic ester derivative. This boronic ester can then be coupled with an aryl or heteroaryl halide in a Suzuki-Miyaura reaction.

Suzuki-Miyaura Coupling Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a 2-(TBDMS)-5-Arylthiophene

-

Boronic Ester Synthesis:

-

Following the synthesis protocol in Section 3, generate 2-thienyllithium from thiophene.

-

Instead of TBDMSCl, quench the 2-thienyllithium with triisopropyl borate at -78 °C.

-

Allow the reaction to warm to room temperature. Perform an acidic workup followed by reaction with pinacol to generate the stable this compound-5-boronic acid pinacol ester.

-

-

Cross-Coupling Reaction:

-

In a reaction vessel, combine the 2-(TBDMS)thiophene-5-boronic acid pinacol ester (1.0 eq.), the desired aryl halide (Ar-X, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Purge the mixture with an inert gas, then heat to reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

-

Deprotection Strategy

Once the desired molecular framework is assembled, the TBDMS group can be selectively removed to reveal the C-H bond at the 2-position. This is a crucial final step if the parent thiophene scaffold is the target.

-

Reagents: The most common reagent for TBDMS cleavage is a fluoride source, such as tetra-n-butylammonium fluoride (TBAF) in THF[11]. The high affinity of fluoride for silicon drives the reaction. Acidic conditions (e.g., acetyl chloride in methanol) can also be employed[3][12].

-

Causality: The choice of deprotection agent depends on the stability of other functional groups in the molecule. TBAF is basic and may not be suitable for base-sensitive compounds, where milder, buffered, or acidic methods would be preferred[11][13].

Safety and Handling

Proper safety protocols are mandatory when working with this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves[14].

-

Handling Precursors:

-

Handling the Product: this compound is a combustible liquid. Avoid contact with skin and eyes. It may cause skin and respiratory irritation[7].

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. Ensure that an emergency safety shower and eyewash station are readily accessible[16].

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Conclusion

This compound is a powerful and versatile intermediate in synthetic organic chemistry. Its ability to function as both a protecting and directing group provides chemists with a reliable tool for the regioselective synthesis of complex thiophene-based molecules. The protocols and principles outlined in this guide demonstrate its straightforward synthesis and its pivotal role in advanced applications like Suzuki-Miyaura cross-coupling, which are central to the discovery and development of new pharmaceuticals and functional materials. Adherence to rigorous experimental and safety protocols is essential for harnessing the full synthetic potential of this valuable compound.

References

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(39), 3550-3553. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Costanzo, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 413-423. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tert-butylthiophenol. Retrieved from [Link]

-

Newton, C. G., & Budwitz, J. E. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159-185. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 45. Synthesis of bis(tert-butyldimethylsilyl)methanethiol.... Retrieved from [Link]

-

Turri, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9304-9315. Retrieved from [Link]

-

Reddy, V. P., et al. (2011). Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. New Journal of Chemistry, 35(11), 2626-2629. Retrieved from [Link]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. tert-Butyldimethyl(thiophen-2-yl)silane | CymitQuimica [cymitquimica.com]

- 6. This compound | 163079-25-2 - BuyersGuideChem [buyersguidechem.com]

- 7. 2-(TERT-ブチルジメチルシリル)チオフェン | 163079-25-2 [m.chemicalbook.com]

- 8. rroij.com [rroij.com]

- 9. mdpi.com [mdpi.com]

- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 13. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electron-Donating Properties of the Silyl-Substituted Thiophene Ring

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the nuanced electronic effects of silyl substitution on the thiophene ring. We will delve into the underlying quantum mechanical principles, detail robust experimental protocols for synthesis and characterization, and present quantitative data to illuminate the structure-property relationships that make these moieties powerful tools in materials science and medicinal chemistry.

Foundational Principles: Thiophene, Silyl Groups, and Electronic Perturbation

Thiophene and its derivatives are a cornerstone of modern organic electronics and medicinal chemistry, prized for their unique electronic characteristics, chemical stability, and synthetic versatility.[1] The introduction of substituents onto the thiophene ring is a primary strategy for tuning its properties. Among the vast array of possible substituents, silyl groups—such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS)—offer a unique method for modulating the electronic landscape of the thiophene core.[2]

Unlike classical electron-donating groups that operate primarily through resonance (mesomeric effect), silyl groups exert their influence through a more subtle, yet powerful, mechanism: σ-π hyperconjugation .[2] This interaction involves the delocalization of electrons from a filled sigma (σ) bond, typically a Carbon-Silicon bond, into an adjacent empty or partially filled pi (π*) orbital of the thiophene ring.[3][4] This donation of electron density into the aromatic system effectively increases the energy of the Highest Occupied Molecular Orbital (HOMO), a key determinant of a molecule's electron-donating capacity.[2]

The net effect is that silyl groups behave as weak electron-donating groups, a property that can be finely tuned by altering the alkyl groups on the silicon atom.[2] This strategic modification allows for precise control over the optoelectronic properties of thiophene-based materials, impacting everything from charge carrier mobility in transistors to the light-absorption characteristics of photovoltaic cells.[2]

The Mechanism of Action: σ-π Hyperconjugation

The primary electron-donating effect of a silyl group on a thiophene ring is not due to the inductive effect; in fact, silicon is slightly more electronegative than carbon, which would suggest a weak electron-withdrawing inductive effect. Instead, the dominant mechanism is hyperconjugation.[3][5] The σ-electrons in the C-Si bond adjacent to the thiophene ring can overlap with the π-system of the ring. This delocalization of σ-electrons stabilizes the system and increases the electron density within the ring, particularly raising the energy of the HOMO.[2][6]

Caption: Orbital interaction in silyl-substituted thiophene.

Quantitative Analysis of Electronic Properties

The impact of silyl substitution on the electronic properties of thiophene can be quantified by measuring the molecule's frontier molecular orbital (HOMO and LUMO) energy levels. Cyclic Voltammetry (CV) is a primary experimental technique used for this purpose.[2] By measuring the onset oxidation potential (Eoxonset), we can estimate the HOMO energy level. Silyl substitution typically leads to a destabilization (increase in energy) of the HOMO level with a less pronounced effect on the LUMO level, resulting in a narrower HOMO-LUMO gap.[2]

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene | None | -5.40 | -0.80 | 4.60 |

| 2-(Trimethylsilyl)thiophene | 2-TMS | -5.32 | -0.85 | 4.47 |

| 2,5-bis(Trimethylsilyl)thiophene | 2,5-diTMS | -5.21 | -0.98 | 4.23 |

| Poly(3-(trimethylsilyl)thiophene) | 3-TMS Polymer | -5.10 | -2.90 | 2.20 |

Note: The values presented are representative examples compiled from various experimental and theoretical studies and can vary based on specific conditions and methods.[2]

Experimental Protocols

A self-validating workflow is critical for ensuring the synthesis of the target compound and the accuracy of its characterization. The process begins with synthesis and purification, followed by structural confirmation and finally, analysis of electronic properties.

Caption: Integrated workflow for synthesis and characterization.

Synthesis of 2-(Trimethylsilyl)thiophene

This protocol outlines a common method for the direct silylation of thiophene, a foundational technique for accessing these valuable building blocks.[2][7]

Causality: The protocol utilizes an organolithium reagent (n-BuLi) to deprotonate the most acidic proton on the thiophene ring (at the 2-position). This creates a potent nucleophile (2-lithiothiophene) that readily attacks the electrophilic silicon atom of trimethylsilyl chloride (TMS-Cl), forming the desired C-Si bond. The reaction is conducted at low temperatures under an inert atmosphere to prevent side reactions and degradation of the highly reactive organolithium intermediates.

Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Reagents: Dissolve thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Silylation: Add trimethylsilyl chloride (TMS-Cl, 1.1 eq) dropwise to the solution, again maintaining the temperature below -70 °C.

-

Warm-up & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to yield 2-(trimethylsilyl)thiophene as a clear liquid.

Characterization by Cyclic Voltammetry (CV)

Causality: CV measures the current response of a system to a linearly cycled potential sweep. For silyl-thiophenes, we are interested in the oxidation potential, which corresponds to the removal of an electron from the HOMO. A lower oxidation potential indicates a higher HOMO energy level, signifying stronger electron-donating character.[2][8] A three-electrode setup is essential: the working electrode provides the surface for the redox reaction, the reference electrode provides a stable potential for comparison, and the counter electrode completes the electrical circuit. A supporting electrolyte is required to ensure conductivity in the organic solvent.[2]

Methodology:

-

Solution Preparation: Prepare a solution of the synthesized silyl-thiophene (e.g., 1-5 mM) in a suitable solvent such as acetonitrile or dichloromethane. Add a supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAHPF₆), to a concentration of 0.1 M.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Degassing: Purge the solution with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measurements against a known standard.

-

Measurement: Perform the cyclic voltammetry scan, typically sweeping from a potential where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then back. Record the resulting voltammogram.

-

Data Analysis: Determine the onset potential of the first oxidation peak (Eoxonset). Estimate the HOMO energy level using the empirical formula: EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV, where Eoxonset is referenced against the Fc/Fc⁺ couple.[2]

Applications and Future Outlook

The ability to precisely tune the HOMO energy level of thiophenes via silyl substitution has profound implications for multiple fields:

-

Organic Electronics: In organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), controlling the HOMO level is critical for matching energy levels at interfaces, which governs the efficiency of charge injection, transport, and separation.[1][2] Silyl-substituted thiophenes serve as essential building blocks for high-performance semiconducting polymers and small molecules.[9][10]

-

Drug Development: While less direct, the electronic properties of a molecule can influence its metabolic stability, receptor binding affinity, and pharmacokinetic profile. Substituted thiophenes are important scaffolds in medicinal chemistry, and silyl groups can be used to modulate these properties.[11]

-

Sensor Technology: Changes in the electronic environment of a silyl-thiophene moiety upon binding to an analyte can be transduced into a measurable electrical or optical signal, forming the basis for advanced chemical sensors.[2]

The continued exploration of novel silyl groups and substitution patterns on thiophene and related heterocyclic systems promises to yield materials with even more precisely controlled electronic properties, paving the way for next-generation electronic devices and therapeutic agents.

References

- The Influence of Silyl Substitution on the Electronic Properties of Thiophenes: A Technical Guide - Benchchem. (n.d.).

- Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. (2016). Ingenta Connect.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI.

- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. (2022). MDPI.

- (PDF) Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. (2016). ResearchGate.

-

Transformation of Silyl‐Protected Tetrafluorinated Thia[7]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. (2021). PubMed Central. Retrieved from

- hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.

- What is special about silicon in functionalised organic semiconductors? (2021). RSC Publishing.

- Hyperconjugation in Group 14 Organic Compounds. (2018). DiVA portal.

- Hyperconjugation - Wikipedia. (n.d.). Wikipedia.

- One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (n.d.). PMC - NIH.

- Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate.

- Silyl substituted thienoacenes as p-channels. (n.d.). ResearchGate.

- Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Hyperconjugation: Mechanism, Illustration and Examples. (n.d.). Allen.

- The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. (2010). OUCI.

- HYPERCONJUGATION | NO BOND RESONANCE | BAKER NATHAN EFFECT. (n.d.). AdiChemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 7. Transformation of Silyl‐Protected Tetrafluorinated Thia[6]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The design and synthesis of fused thiophenes and their applications in organic field-effect transistors [ouci.dntb.gov.ua]

- 11. Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a ...: Ingenta Connect [ingentaconnect.com]

The Strategic Application of Silyl-Protected Thiophenes in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Thiophene-based organic materials are at the forefront of innovations in electronics, sensor technology, and therapeutic development.[1][2][3][4] Their utility is intrinsically linked to the precise control of their synthesis and polymerization, a process often complicated by the reactive nature of the thiophene ring. This technical guide delves into the critical role of silyl protecting groups in overcoming these synthetic challenges. We will explore the nuanced chemistry of silyl-protected thiophenes, from the rationale behind their use to detailed experimental protocols for their synthesis, polymerization, and deprotection, providing a comprehensive resource for scientists in the field.

The Thiophene Moiety: A Double-Edged Sword in Materials Science

Thiophenes are five-membered heterocyclic aromatic compounds containing a sulfur atom.[5] Their electron-rich nature and propensity for forming extended π-conjugated systems make them ideal building blocks for organic semiconductors.[3] This has led to their widespread use in a variety of applications, including:

-

Organic Photovoltaics (OPVs): Thiophene-based polymers are integral to the active layers of OPVs, where they facilitate light absorption and charge separation.[3][4]

-

Organic Field-Effect Transistors (OFETs): The excellent charge mobility of polythiophenes makes them a key component in the development of flexible and printable electronics.[3]

-

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be tailored to emit light across the visible spectrum, making them valuable in display technologies.[3]

-

Bioelectronics and Sensors: The ability of thiophene-based materials to interface with biological systems has opened up avenues for their use in biosensors and for the in vivo electronic functionalization of tissues.[6]

However, the very reactivity that makes thiophenes electronically versatile also presents a significant synthetic hurdle. The α-protons of the thiophene ring are susceptible to unwanted side reactions during polymerization and functionalization, leading to defects in the final material and compromising device performance. This is where the strategic use of protecting groups becomes paramount.

Silyl Protecting Groups: The Key to Controlled Thiophene Chemistry

Silyl protecting groups are silicon-based moieties that can be temporarily attached to a reactive site to prevent it from participating in a chemical reaction.[7][8][9] In the context of thiophene chemistry, silyl groups, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are used to block the reactive α-positions of the thiophene ring.[10]

The choice of a silyl protecting group is dictated by a balance of factors:

-

Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the thiophene monomer or polymer.

-

Steric Hindrance: The size of the silyl group can influence the regioselectivity of reactions and the solubility of the resulting materials.[8]

The introduction of a silyl group onto a thiophene ring, a process known as silylation, significantly enhances its synthetic utility.[11] Silylated thiophenes can be readily converted into other functional groups or used in cross-coupling reactions to build more complex molecular architectures.[11]

Diagram: The Role of Silyl Protection in Thiophene Polymerization

Caption: A workflow comparing unprotected and silyl-protected thiophene polymerization.

Synthesis of Silyl-Protected Thiophenes: A Practical Guide

The direct C-H silylation of thiophenes is a powerful method for introducing silyl protecting groups.[11][12] This approach avoids the need for pre-functionalized thiophenes and is therefore more atom-economical.

Experimental Protocol: Iridium-Catalyzed C-H Silylation of 2-Bromothiophene[11]

This protocol describes the silylation of 2-bromothiophene at the C5 position.

Materials:

-

2-Bromothiophene

-

Silylating agent (e.g., diethyl(hydrido)silyl ether)

-

[Ir(cod)OMe]₂ (catalyst)

-

Ligand (e.g., as described in the source literature)

-

Anhydrous chloroform-d (for NMR scale) or other suitable anhydrous solvent

-

Silica gel for chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-